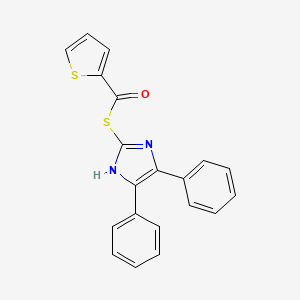
1-(1,3-Benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₉H₂₁NO₄
IUPAC Name: this compound
This compound belongs to the class of tetrahydroisoquinolines , which are bicyclic compounds containing a tetrahydroisoquinoline ring system. The benzodioxole group (1,3-benzodioxol-5-yl) adds an interesting twist to its structure.
Preparation Methods
Synthetic Routes:
-
Pd-Catalyzed C-N Cross-Coupling
- The compound can be synthesized via a Pd-catalyzed C-N cross-coupling reaction. This method involves coupling an appropriate amine with a 3-bromoindole derivative.
- The 3-bromoindole intermediate can be obtained by introducing a benzodioxole group at the N1-position using a copper-catalyzed coupling reaction followed by bromination.
- The resulting compound is 1-(1,3-benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline .
-
Alternative Route
- Another approach involves the Pd-catalyzed amination of various fused heteroaryl amines using tris(dibenzylideneacetone)dipalladium [Pd₂(dba)₃] and 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP) as catalysts.
- This method yields the 2-ethyl ester-3-N-fused heteroaryl indoles, which can be further transformed into the desired compound .
Industrial Production:
The industrial-scale production methods for this compound are not widely documented, but research efforts continue to optimize its synthesis.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
Common reagents and conditions vary depending on the specific reaction. Major products formed from these reactions are essential for further studies and applications.
Scientific Research Applications
This compound finds applications in several fields:
- Medicine : Investigating its potential as an anticancer agent due to its structural resemblance to indoles with antitubulin activity .
- Chemistry : Studying its reactivity and exploring novel synthetic routes.
- Biology : Investigating its effects on cellular processes and biological targets.
Mechanism of Action
The exact mechanism by which 1-(1,3-benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects remains an active area of research. It likely involves interactions with cellular components, possibly affecting microtubules or other critical pathways.
Comparison with Similar Compounds
While this compound is unique due to its benzodioxole moiety, it shares similarities with other tetrahydroisoquinolines and indole-based molecules. Notable similar compounds include Eutylone and 1,3-benzodioxole itself .
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H23NO4/c1-3-22-18-9-13-7-8-21-20(15(13)11-19(18)23-4-2)14-5-6-16-17(10-14)25-12-24-16/h5-6,9-11,20-21H,3-4,7-8,12H2,1-2H3 |
InChI Key |
MMDMTPSUPYIQCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC4=C(C=C3)OCO4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-Chloro-phenylamino)-2-phenyl-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B11509782.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11509786.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide](/img/structure/B11509788.png)

![(5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11509795.png)
![ethyl 2-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11509809.png)

![6-tert-butyl-2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11509813.png)
![Ethyl 3-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11509819.png)
![4-tert-butyl-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11509821.png)
![methyl 4-[3-(4-tert-butylphenyl)-10-(cyclopropylcarbonyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11509841.png)
![2-Bromo-6-ethoxy-4-(10-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B11509843.png)
![1-(Benzylsulfonyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11509845.png)
![Dipropyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11509852.png)
